REACTION_SMILES
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[CH2:16]([Cl:17])[Cl:18].[CH3:1][C:2]1=[C:11]([CH2:12][OH:13])[C:10]([CH3:14])([CH3:15])[CH2:9][C:4]2([CH2:3]1)[O:5][CH2:6][CH2:7][O:8]2>>[CH3:1][C:2]1=[C:11]([CH:12]=[O:13])[C:10]([CH3:14])([CH3:15])[CH2:9][C:4]2([CH2:3]1)[O:5][CH2:6][CH2:7][O:8]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1=C(CO)C(C)(C)CC2(C1)OCCO2
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Name
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Type
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product
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Smiles
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CC1=C(C=O)C(C)(C)CC2(C1)OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |